molecular formula C11H15NO2 B3323862 3-[(2-Phenylethyl)amino]propanoic acid CAS No. 173406-18-3

3-[(2-Phenylethyl)amino]propanoic acid

Cat. No.: B3323862
CAS No.: 173406-18-3
M. Wt: 193.24 g/mol
InChI Key: DYJFVIXCJFSAFC-UHFFFAOYSA-N
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Description

3-[(2-Phenylethyl)amino]propanoic acid is a synthetic β-amino acid derivative characterized by a propanoic acid backbone substituted with a 2-phenylethylamino group.

Properties

IUPAC Name

3-(2-phenylethylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJFVIXCJFSAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenylethyl)amino]propanoic acid can be achieved through various methods. One common approach involves the reaction of β-alanine with phenylethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of dendrimeric intermediates. These intermediates are synthesized through a one-pot reaction, which is both efficient and environmentally friendly . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenylethyl)amino]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2-Phenylethyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role as a neurotransmitter and its effects on the nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Phenylethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. As a catecholamine, it binds to adrenergic receptors in the nervous system, leading to the activation of various signaling pathways . This interaction results in physiological effects such as increased heart rate and blood pressure.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Name Key Substituent/Modification Biological Activity Reference
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenyl group Antimicrobial (ESKAPE pathogens), Anticancer, Antioxidant
3-[(3-Fluorobenzyl)amino]propanoic acid 3-Fluorobenzyl group Not explicitly reported; inferred metabolic stability due to fluorine
3-(2-Thienyl)propanoic acid Thiophene ring Research applications (unspecified)
P3 (Furin inhibitor) Bromothiophene + chloro-methylphenyl SARS-CoV-2 Furin inhibition (IC50: 35 µM)

Key Observations:

Antimicrobial Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit broad-spectrum activity against multidrug-resistant ESKAPE pathogens (Enterococcus spp., Staphylococcus aureus, Klebsiella pneumoniae), with MIC values ranging from 2–32 µg/mL .

Anticancer and Antioxidant Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., Compound 20 with a 2-furyl substituent) show structure-dependent cytotoxicity against cancer cells (IC50: 10–50 µM) and antioxidant capacity (IC50 for DPPH scavenging: 15–30 µM) .

Enzymatic Inhibition: Thiophene- and chloro-methylphenyl-substituted analogs (e.g., P3, P7) inhibit SARS-CoV-2 Furin protease, critical for viral entry . The absence of such substituents in 3-[(2-Phenylethyl)amino]propanoic acid may limit similar activity.

Pharmacokinetic and Physicochemical Properties

Table 2: In Silico ADME Predictions for Selected Analogues

Compound Type LogP Water Solubility (ESOL) BBB Permeability CYP2D6 Inhibition Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 1.5–3.2 Moderate to low No Low
3-[(3-Fluorobenzyl)amino]propanoic acid ~2.8 Low No Moderate
P3 (Furin inhibitor) 4.1 Very low No High
  • Lipophilicity: The phenylethyl group in this compound likely increases LogP (~3.0–3.5), favoring membrane permeability but reducing aqueous solubility compared to hydroxylated analogs .
  • Metabolic Stability: Fluorinated analogs (e.g., 3-[(3-Fluorobenzyl)amino]propanoic acid) may exhibit enhanced stability due to resistance to oxidative metabolism .

Biological Activity

3-[(2-Phenylethyl)amino]propanoic acid, often encountered in its hydrochloride salt form, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound has a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of approximately 227.71 g/mol. Its structural features include a propanoic acid backbone with a 2-phenylethylamino group, which contributes to its unique pharmacological properties. The hydrochloride form enhances solubility and stability, making it suitable for various pharmaceutical applications.

Research indicates that this compound interacts with several biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes. Its mechanism of action is not fully elucidated; however, preliminary studies suggest it may modulate neurotransmitter release and influence neuronal excitability.

Biological Activities

The compound exhibits various biological activities that are relevant for medicinal chemistry:

  • Neuroactive Effects : It has been studied for its potential role in treating neurological disorders by modulating neurotransmitter systems.
  • Antioxidant Properties : Some studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Potential : There is emerging evidence indicating that the compound may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. It was shown to reduce the levels of reactive oxygen species (ROS) in cultured neurons, suggesting a neuroprotective mechanism .
  • Inflammatory Response Modulation : Another research effort indicated that the compound could downregulate pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
2-Amino-3-(1-phenylethyl)aminopropanoic acid dihydrochlorideC₁₁H₁₈Cl₂N₂O₂Exhibits similar amino acid properties; studied for neuroactive effects
2-[3-(2S)-2-[[(1S)-1-phenylethyl]amino]propyl]phenyl]propanoic acidC₂₀H₂₆ClNOLarger structure; potential anti-inflammatory properties
3-[Methyl(pentyl)amino]propanoic Acid HydrochlorideC₉H₁₉ClNO₂Different alkyl chain; used as impurity reference material

This table illustrates how this compound fits into a broader chemical context while emphasizing its unique properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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